3-(Benzylamino)oxetane-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component condensation reactions, as seen in the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . This method could potentially be adapted for the synthesis of 3-(Benzylamino)oxetane-3-carbonitrile by choosing appropriate starting materials and conditions. Another relevant synthesis approach is the non-catalytic reaction from Mannich bases, as described for 3-amino-1H-benzo[f]chromene-2-carbonitriles . This method might offer a pathway to synthesize the benzylamino component of the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, provides insights into the spatial arrangement of substituents around the benzene ring . The coplanarity of certain groups and the dihedral angle between benzene rings in these molecules could inform the expected molecular geometry of 3-(Benzylamino)oxetane-3-carbonitrile. X-ray analysis is a common technique used to confirm the structures of such compounds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the formation of C-N bonds, as seen in the one-pot, four-component domino reaction to synthesize novel 3-amino-2′-oxospiro derivatives . This type of reaction could be relevant for forming the benzylamino linkage in the target molecule. Additionally, the preparation of benzo[b]naphthyridine-3-carbonitriles involves the synthesis of substituted 3-aminoquinolines, which could provide insights into the reactivity of the amino and carbonitrile groups in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(Benzylamino)oxetane-3-carbonitrile are not directly reported, the properties of structurally related compounds can offer some predictions. For instance, the solubility, crystallinity, and hydrogen bonding potential of compounds like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile can be indicative of similar behaviors in the target compound . The presence of the oxetane ring in the target molecule may also influence its reactivity and physical properties, as oxetane rings are known for their ring strain and potential as reactive intermediates in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Reactivity
- 3-(Silyloxy)oxetanes, closely related to 3-(benzylamino)oxetane-3-carbonitrile, are synthesized through the irradiation of mixtures of aromatic aldehydes and silyl enol ethers. This reaction is noted for its high diastereoselectivity, especially when chiral components are used (Vogt et al., 2009).
Bioisostere Applications in Drug Discovery
- The oxetane ring, a key component in 3-(benzylamino)oxetane-3-carbonitrile, is significant in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group. A straightforward approach to access diverse 3-aminooxetanes involves the reactivity of oxetan-3-tert-butylsulfinimine (Hamzik & Brubaker, 2010).
Novel Synthetic Methods
- Innovative synthesis methods for derivatives like 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles have been developed. This involves a one-pot, four-component condensation reaction using aromatic aldehydes and other reactants in acetonitrile (Rahmati et al., 2013).
Safety And Hazards
The safety and hazards information for 3-(Benzylamino)oxetane-3-carbonitrile is not available in the search results. It’s recommended to handle this compound with care and use appropriate safety measures.
Future Directions
The future directions for 3-(Benzylamino)oxetane-3-carbonitrile are not explicitly mentioned in the search results. However, given its wide range of applications in both academic and industrial research, it’s likely that this compound will continue to be used as a starting material for the synthesis of various substituted oxetanes1.
properties
IUPAC Name |
3-(benzylamino)oxetane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZJRCFQHYLNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567102 |
Source
|
Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)oxetane-3-carbonitrile | |
CAS RN |
138650-20-1 |
Source
|
Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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